6-Phenyl[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenyl[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of monosubstituted tetrazine with phenylhydrazine, followed by cyclization to form the desired triazolo-tetrazine ring system . The reaction conditions often require the use of solvents such as acetonitrile or dimethylformamide and catalysts like triethylamine to facilitate the cyclization process.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous intermediates .
Chemical Reactions Analysis
Types of Reactions: 6-Phenyl[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl-substituted triazolo-tetrazine derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
6-Phenyl[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 6-Phenyl[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, influencing their function and leading to therapeutic effects . In the context of energetic materials, the compound’s high nitrogen content and stable ring system contribute to its explosive properties by releasing a significant amount of energy upon decomposition .
Comparison with Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Another heterocyclic compound with similar applications in medicinal chemistry and materials science.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Known for its antimicrobial and anticancer properties.
1,2,4,5-Tetrazine: A precursor in the synthesis of various energetic materials and pharmaceuticals.
Uniqueness: 6-Phenyl[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine stands out due to its unique fused ring system, which imparts distinct chemical and physical properties.
Properties
CAS No. |
21801-13-8 |
---|---|
Molecular Formula |
C9H6N6 |
Molecular Weight |
198.18 g/mol |
IUPAC Name |
6-phenyl-[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine |
InChI |
InChI=1S/C9H6N6/c1-2-4-7(5-3-1)8-11-13-9-12-10-6-15(9)14-8/h1-6H |
InChI Key |
BUQVPMHGSAFHCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=NN=C3N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.